molecular formula C14H10N2 B11897094 4-Phenylquinazoline CAS No. 17629-01-5

4-Phenylquinazoline

Cat. No.: B11897094
CAS No.: 17629-01-5
M. Wt: 206.24 g/mol
InChI Key: VEFDQCSIVBIYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylquinazoline is a heterocyclic aromatic organic compound that consists of a quinazoline core with a phenyl group attached at the fourth position. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylquinazoline can be synthesized through various methods. One efficient method involves the reaction of 2-aminobenzophenone with formamide under acidic conditions to form the quinazoline ring. Another method includes the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride. Additionally, aryne chemistry has been employed to synthesize this compound derivatives, where arynes are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products: The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .

Mechanism of Action

The mechanism of action of 4-phenylquinazoline involves its interaction with molecular targets such as BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, influencing gene expression. This compound derivatives inhibit BRD4 by binding to its bromodomains, thereby preventing the interaction with acetylated histones. This inhibition leads to the downregulation of BRD4 target genes, such as c-MYC, and the suppression of signaling pathways like TGF-β1/Smad2/3 .

Comparison with Similar Compounds

    Quinazoline: The parent compound, lacking the phenyl group.

    4-Phenoxyquinazoline: A derivative with a phenoxy group instead of a phenyl group.

    2-Phenylquinazoline: A positional isomer with the phenyl group at the second position.

Uniqueness: 4-Phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BRD4 with high specificity and low cytotoxicity makes it a promising lead compound for therapeutic development .

Properties

CAS No.

17629-01-5

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

4-phenylquinazoline

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H

InChI Key

VEFDQCSIVBIYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.